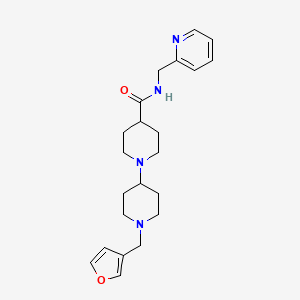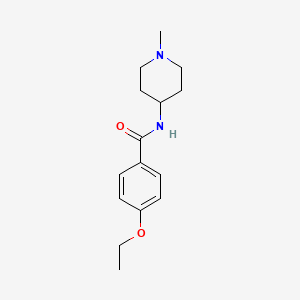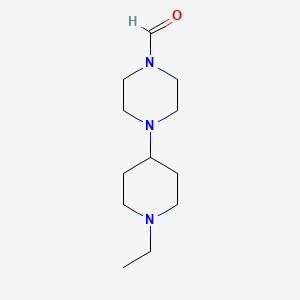
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as FPB, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
作用機序
The mechanism of action of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems such as dopamine, acetylcholine, and glutamate. 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to enhance the release of dopamine in the striatum, which may contribute to its neuroprotective and anti-addictive effects. It also inhibits the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also enhances the expression of various neurotrophic factors such as BDNF and NGF, which may contribute to its neuroprotective effects. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for its potential therapeutic applications in metabolic disorders.
実験室実験の利点と制限
One advantage of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for its target receptors. This allows for the use of lower doses and reduces the potential for off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential therapeutic applications and to assess its safety profile.
将来の方向性
There are several future directions for the study of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is the development of novel derivatives with improved potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases such as metabolic disorders and cancer. Furthermore, the elucidation of its mechanism of action and its effects on various neurotransmitter systems may provide insights into the development of new treatments for neurological and psychiatric disorders.
合成法
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-pyridinemethanol in the presence of a coupling agent such as EDCI. The resulting intermediate is then reacted with 3-furylmethylamine to obtain 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide.
科学的研究の応用
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and addiction. It has been shown to have neuroprotective effects, reduce neuroinflammation, and enhance cognitive function in animal models of Alzheimer's disease. In Parkinson's disease models, 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to improve motor function and reduce oxidative stress. In addiction models, 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms.
特性
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-20-3-1-2-9-23-20)19-4-12-26(13-5-19)21-6-10-25(11-7-21)16-18-8-14-28-17-18/h1-3,8-9,14,17,19,21H,4-7,10-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWNDQKJZCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)


![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)